molecular formula C31H30N2O4 B12304609 2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)-N-((2,4-dimethylphenyl)(phenyl)methyl)acetamide

2-(2-((3,5-dimethylisoxazol-4-yl)(hydroxy)methyl)benzofuran-5-yl)-N-((2,4-dimethylphenyl)(phenyl)methyl)acetamide

Cat. No.: B12304609
M. Wt: 494.6 g/mol
InChI Key: DIURRJOJDQOMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TMP778 is a selective inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This compound has garnered significant interest due to its potential therapeutic applications in autoimmune diseases and inflammatory conditions. TMP778 is known for its ability to inhibit the differentiation and function of T helper 17 (Th17) cells, which are implicated in various autoimmune disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TMP778 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired selectivity and potency. The synthetic route typically includes:

Industrial Production Methods

Industrial production of TMP778 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

TMP778 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

TMP778 has a wide range of scientific research applications, including:

Mechanism of Action

TMP778 exerts its effects by selectively inhibiting RORγt, a transcription factor critical for the differentiation and function of Th17 cells. By binding to RORγt, TMP778 prevents the transcription of genes involved in the production of interleukin-17 (IL-17) and other pro-inflammatory cytokines. This inhibition reduces the activity of Th17 cells, thereby mitigating the inflammatory response associated with autoimmune diseases .

Comparison with Similar Compounds

TMP778 is unique in its high selectivity and potency for RORγt compared to other similar compounds. Some similar compounds include:

TMP778 stands out due to its high binding affinity and efficacy in reducing IL-17 production, making it a valuable tool in both research and therapeutic contexts .

Properties

Molecular Formula

C31H30N2O4

Molecular Weight

494.6 g/mol

IUPAC Name

2-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)-hydroxymethyl]-1-benzofuran-5-yl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide

InChI

InChI=1S/C31H30N2O4/c1-18-10-12-25(19(2)14-18)30(23-8-6-5-7-9-23)32-28(34)16-22-11-13-26-24(15-22)17-27(36-26)31(35)29-20(3)33-37-21(29)4/h5-15,17,30-31,35H,16H2,1-4H3,(H,32,34)

InChI Key

DIURRJOJDQOMFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C2=CC=CC=C2)NC(=O)CC3=CC4=C(C=C3)OC(=C4)C(C5=C(ON=C5C)C)O)C

Origin of Product

United States

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